4,6-Dimethylfuro[2,3-d]pyrimidine

Kinase inhibition Anticancer VEGFR-2

Medicinal chemistry programs targeting dual-mechanism anticancer agents often struggle to find a single scaffold that potently inhibits both receptor tyrosine kinases and microtubule dynamics. The 4,6-dimethylfuro[2,3-d]pyrimidine core solves this by serving as a privileged purine bioisostere with unique steric/electronic properties critical for this dual activity. - Yields analogs with nanomolar VEGFR-2 and PDGFR-β inhibition, comparable to sunitinib in cellular angiogenesis assays. - The 2,6-dimethyl substitution enforces a bioactive conformation essential for dual RTK/microtubule disruption, a profile not easily replicated by thieno- or pyrrolopyrimidine cores. - Scalable production using efficient, catalyst-free aqueous methodologies reduces cost of goods for programs advancing to preclinical development.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B8740451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylfuro[2,3-d]pyrimidine
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=CN=C2O1)C
InChIInChI=1S/C8H8N2O/c1-5-3-7-6(2)9-4-10-8(7)11-5/h3-4H,1-2H3
InChIKeyOQWLMXYWPLVKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylfuro[2,3-d]pyrimidine: Multi-Targeted Scaffold for Kinase and Microtubule Inhibitors


4,6-Dimethylfuro[2,3-d]pyrimidine (CAS 22727-37-3) is a bicyclic heteroaromatic compound that serves as a privileged scaffold in medicinal chemistry for the development of multi-targeted anticancer agents [1]. Its core structure, characterized by a fused furan and pyrimidine ring system with methyl groups at the 4 and 6 positions, is a known bioisostere of purines [2]. This scaffold has been extensively utilized to design derivatives that inhibit both receptor tyrosine kinases (RTKs) like VEGFR-2 and PDGFR-β, and disrupt microtubule dynamics, making it a key building block for exploring dual-mechanism antitumor agents [1].

Dual-mechanism probe development Elaborates into compounds targeting both receptor tyrosine kinases and microtubule assembly
Conformationally restricted scaffold 2,6-Dimethyl groups enforce a bioactive conformation critical for dual-pathway studies
Kinase selectivity screening Derivatives have shown VEGFR-2/PDGFR-β inhibition comparable to sunitinib in vitro

Limitations of Other Fused Pyrimidines vs. 4,6-Dimethylfuro[2,3-d]pyrimidine


Substituting the 4,6-dimethylfuro[2,3-d]pyrimidine core with other fused pyrimidine scaffolds, such as pyrrolo- or thienopyrimidines, is not straightforward due to the specific electronic and steric properties of the 2,6-dimethylfuran ring. This unique core enables a specific bioactive conformation that is critical for the dual inhibition of receptor tyrosine kinases (RTKs) and microtubule assembly, a combination not readily achieved by its heterocyclic analogs [1]. For instance, while thieno[2,3-d]pyrimidine derivatives have shown potent VEGFR-2 inhibition, the furo[2,3-d]pyrimidine scaffold has been demonstrated to confer superior anti-proliferative activity in certain cellular assays, highlighting the non-interchangeable nature of these heterocyclic cores [2].

This scaffold
4,6-Dimethylfuro[2,3-d]pyrimidine
Enables dual RTK/microtubule inhibition via a specific bioactive conformation; cell-based anti-proliferation endpoints may differ substantially from other fused pyrimidines.
Potential substitute
Thieno[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine analogs
Can exhibit potent VEGFR-2 enzymatic inhibition but may lack the microtubule-targeting component; cellular functional response may not transfer and requires assay-specific validation.
Methyl pattern
Unsubstituted or mono-methyl furo[2,3-d]pyrimidines
Missing the 2,6-dimethyl conformational lock may eliminate the dual-mechanism profile observed in SAR studies; dual-pathway response is unlikely without this feature.

Quantitative Performance of 4,6-Dimethylfuro[2,3-d]pyrimidine


Potent VEGFR-2 and PDGFR-β Kinase Inhibition

The 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidine derivative 'Compound 11' demonstrated nanomolar inhibitory potency against VEGFR-2 and PDGFR-β kinases, with activity comparable to the established multi-kinase inhibitor sunitinib [1]. This establishes the furo[2,3-d]pyrimidine core as a viable scaffold for achieving potent, multi-targeted kinase inhibition.

VEGFR-2/PDGFR-β inhibition
Head-to-head
Nanomolar potency comparable to sunitinib
Supports multi-kinase inhibitor probe development
Exact IC50 values not reported in abstract; verify in full study
Kinase inhibition Anticancer VEGFR-2 PDGFR-β

Superior Cellular Anti-Proliferation vs. Thienopyrimidines

In a direct comparison of VEGFR-2 inhibitors based on different heterocyclic cores, the furo[2,3-d]pyrimidine-based derivative (15b) demonstrated the most potent inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, achieving 99.5% inhibition at a concentration of 10 µM [1]. This anti-proliferative effect was superior to that of several highly potent thieno[2,3-d]pyrimidine-based derivatives evaluated in the same study [1].

HUVEC anti-proliferation
Head-to-head
99.5% inhibition at 10 µM (derivative 15b) vs thieno[2,3-d]pyrimidine series
Cell-based anti-proliferation endpoint context; may support functional selectivity screening
Interpret with assay condition context; single concentration data
Antiproliferation Angiogenesis HUVEC VEGFR-2

Conformational Requirement for Dual RTK and Microtubule Inhibition

A series of conformationally restricted 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines were designed specifically to achieve dual inhibition of microtubule assembly and Receptor Tyrosine Kinases (RTKs) [1]. The 2,6-dimethyl groups on the furo[2,3-d]pyrimidine ring system are essential for locking the molecule in a specific conformation that is necessary for this unique dual pharmacological profile, a property not found in unsubstituted or differently substituted furo[2,3-d]pyrimidine analogs.

Conformational requirement
Class-level
2,6-Dimethyl pattern locks bioactive conformation needed for dual RTK/microtubule mechanism
Critical structural selection context for dual-pathway research
SAR-based design inference; quantitative confirmation pending
Multi-targeted agent Microtubule inhibitor Receptor Tyrosine Kinase Conformational restriction

Catalyst-Free Synthesis of Furo[2,3-d]pyrimidines

A series of furo[2,3-d]pyrimidine derivatives, including those related to the 4,6-dimethyl core, can be synthesized efficiently under catalyst-free conditions. The [3+2] cyclization reaction proceeds in water at 90°C within 1.5–2 hours to give the desired products in good to high yields [1]. This green and operationally simple method contrasts with older, more complex synthetic routes.

Catalyst-free synthesis
Method context
Good to high yields, water, 90 °C, 1.5–2 h, no catalyst
Supports scalable synthesis and green chemistry screening
Yields vary by substrate; review specific conditions
Green Chemistry Synthetic methodology Furo[2,3-d]pyrimidine

R&D and Industrial Applications of 4,6-Dimethylfuro[2,3-d]pyrimidine


Multi-Targeted Kinase & Microtubule Inhibitor Discovery

For medicinal chemistry projects aiming to develop novel anticancer agents with a dual mechanism of action (inhibiting both angiogenesis-related kinases and disrupting microtubule dynamics), the 4,6-dimethylfuro[2,3-d]pyrimidine scaffold is a strategic starting point. Its demonstrated ability to yield compounds with nanomolar potency against VEGFR-2 and PDGFR-β, comparable to sunitinib [1], and its proven superiority in cellular anti-angiogenesis assays over other fused pyrimidine cores [2], make it a high-value building block for lead generation.

SAR of Conformationally Restricted Kinase Inhibitors

This scaffold is ideal for SAR campaigns focused on exploring the bioactive conformation required for dual RTK and microtubule inhibition. The 2,6-dimethyl groups are a key structural feature that enforces a specific conformation, a characteristic that can be leveraged to design libraries of 4-substituted analogs to fine-tune potency and selectivity [3].

Green Chemistry Scale-Up for Heterocyclic Intermediates

For CROs, CDMOs, and internal process chemistry groups, the 4,6-dimethylfuro[2,3-d]pyrimidine scaffold can be produced and diversified using highly efficient, catalyst-free methodologies in water [4]. This significantly reduces the cost and environmental footprint associated with synthesizing complex heterocyclic intermediates, making it a preferred choice for projects that may advance to preclinical development and require larger quantities.

Application
Selection Property
Validation Focus
Dual-mechanism kinase/tubulin probe development
Dual RTK/microtubule inhibition scaffold
VEGFR-2/PDGFR-β and tubulin polymerization assays
Conformation-activity relationship studies
2,6-Dimethyl conformational lock
Kinase selectivity and cellular proliferation endpoints
Scalable synthesis of heterocyclic intermediates
Catalyst-free aqueous method
Yield, purity, and process mass intensity review
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